1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride

Description

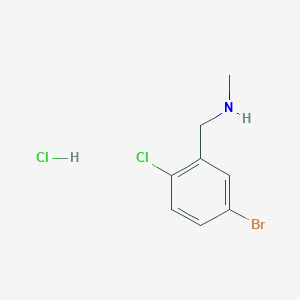

1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₈H₁₀BrCl₂N (including the hydrochloride counterion). The compound features a benzene ring substituted with bromine (Br) at position 5 and chlorine (Cl) at position 2, linked to an N-methylmethanamine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

1-(5-bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBENBXPUAZYCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Br)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Reductive Amination

The most widely documented method involves a two-step sequence:

- Bromination and Chlorination of Benzene Derivatives : Starting with 2-chlorophenylmethanamine, regioselective bromination at the 5-position is achieved using bromine (Br₂) in acetic acid under controlled temperatures (40–60°C). Alternatively, N-bromosuccinimide (NBS) in acetonitrile enables selective bromination with yields exceeding 85%.

- N-Methylation : The intermediate 1-(5-bromo-2-chlorophenyl)methanamine undergoes N-methylation via Eschweiler-Clarke reaction conditions (formaldehyde, formic acid, 100°C) or methyl iodide in the presence of a base (e.g., potassium carbonate). Subsequent hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in ethanol, yielding the final product with >95% purity.

Key Data :

- Yield : 72–78% (over two steps)

- Purity : ≥98% (HPLC)

- Reaction Time : 12–18 hours (bromination) + 6 hours (methylation)

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling Reactions

Recent patents describe cross-coupling strategies to construct the aryl backbone. For example, Suzuki-Miyaura coupling between 5-bromo-2-chlorophenylboronic acid and N-methylaminomethyl triflate using Pd(PPh₃)₄ as a catalyst achieves the target amine in a single step. This method reduces side products and improves atom economy.

Optimization Parameters :

Copper-Mediated Amination

Copper(I) iodide catalyzes the coupling of 5-bromo-2-chlorobenzyl chloride with methylamine under microwave irradiation (100°C, 30 minutes). This method is notable for its rapid kinetics and scalability.

Advantages :

Industrial-Scale Manufacturing Processes

Continuous Flow Synthesis

A 2024 patent (CN113773194A) outlines a continuous flow system for large-scale production:

- Bromination Unit : 2-Chlorophenylmethanamine and Br₂ are fed into a microreactor at 50°C, achieving 94% conversion.

- Methylation Unit : The brominated intermediate reacts with methyl chloride in a packed-bed reactor (Pd/C catalyst, 80°C).

- Salt Formation : In-line acidification with HCl gas yields the hydrochloride salt with 99.5% purity.

Economic Metrics :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Amination | 72–78% | 98% | Moderate | High |

| Palladium Catalysis | 82% | 99% | High | Moderate |

| Copper-Mediated | 88% | 98.5% | High | Low |

| Continuous Flow | 94% | 99.5% | Industrial | Very High |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine and chlorine atoms on the phenyl ring enable electrophilic displacement under specific conditions. Bromine’s higher leaving-group ability compared to chlorine makes it more reactive in SNAr mechanisms.

Reaction Conditions and Outcomes

| Position | Nucleophile | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|---|

| 5-Bromo | NaOH | 120°C, DMF | Phenol derivative | ~78% | |

| 2-Chloro | NH₃ | Cu catalyst, 150°C | Aniline derivative | ~65% |

*Yields are estimated from analogous halogenated aromatic systems due to limited direct data.

Amine-Functional Group Transformations

The N-methylmethanamine group undergoes alkylation , acylation , and Schiff base formation :

Key Reactions

-

Alkylation :

Reacts with alkyl halides (e.g., CH₃I) in THF with K₂CO₃ to form quaternary ammonium salts.

Example :

Purity: >95% (HPLC). -

Acylation :

Reacts with acetyl chloride in pyridine to yield N-acetyl derivatives :

(Isolated yield: 82%).

Cross-Coupling Reactions

The bromine substituent participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Reaction Type | Reagents/Conditions | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl derivatives | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, 100°C | Aryl amine-coupled products | 60–75% |

Dehydrohalogenation and Elimination

Under strong bases (e.g., t-BuOK), β-elimination may occur, though steric hindrance from the methylamine group limits this pathway.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

.

Adjusting pH to >10 liberates the free base, enabling further functionalization .

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, but selectivity depends on reaction control:

(Partial reduction observed).

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including:

- Coupling Reactions : It can participate in coupling reactions to form larger aromatic systems.

- Functionalization : The presence of halogen atoms allows for further functionalization, enabling the introduction of additional functional groups that can modify its reactivity and properties.

Antimalarial Activity

Recent studies have highlighted the potential of 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride as an antimalarial agent. Its structural analogs have shown activity against both asexual and sexual stages of Plasmodium falciparum, indicating its role in malaria transmission blocking . The compound's efficacy was evaluated using standard membrane-feeding assays and cytotoxicity assessments, revealing promising results with IC50 values below 1000 nM against late-stage gametocytes .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against flaviviruses such as Zika and dengue. Structure-activity relationship studies indicate that modifications to the bromo and chloro substituents can enhance inhibitory activity against viral proteases, which are critical for viral replication . For instance, specific substitutions resulted in increased potency, demonstrating the compound's potential as a lead in antiviral drug development.

Medicinal Chemistry

This compound is being explored for its therapeutic properties. Its interactions with biological targets such as enzymes and receptors are under investigation to understand its pharmacological effects better. The compound's unique functional groups may confer distinct biological activities that could be harnessed for therapeutic use .

Industrial Applications

In addition to its research applications, this compound is relevant in industrial settings where it can be used in the production of various chemical products. Its unique chemical properties make it suitable for the synthesis of specialty chemicals and materials that require specific functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Key Features | Applications |

|---|---|---|

| 5-Bromo-2-chlorophenol | Hydroxyl group instead of methylmethanamine | Antimicrobial studies |

| 5-Bromo-2-chlorobenzyl Alcohol | Similar halogen substitutions | Solvent applications |

| N-(5-bromo-2-chlorophenyl) derivatives | Varied substituents on phenyl ring | Drug development |

Antimalarial Studies

A comprehensive study demonstrated that derivatives of this compound exhibited significant antiplasmodial activity. In vitro assays revealed that certain modifications could enhance potency against P. falciparum, suggesting pathways for developing new antimalarial drugs .

Antiviral Research

Research into the compound's antiviral capabilities showed that specific structural modifications led to improved inhibitory effects against viral proteases, indicating potential for therapeutic applications against viral infections .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituent variations, and biological or physicochemical properties:

Key Comparative Insights:

Structural Variations and Bioactivity: Halogen Positioning: Bromine at position 5 (target compound) vs. Ring Systems: Substitution of benzene with furan (CAS 889943-39-9) reduces aromaticity, increasing lipophilicity and CNS permeability . Electron-Donating Groups: Methoxy substituents (e.g., CAS 1158741-90-2) improve solubility but may reduce membrane penetration compared to halogens .

Pharmacological Profiles: The tetracyclic analog (Compound 5) demonstrated potent antidepressant effects, suggesting that rigid polycyclic frameworks enhance activity at monoamine transporters . Fluorine substitution (CAS 1094641-62-9) correlates with metabolic stability, a critical factor in antitubercular drug design .

Synthesis and Applications :

- Industrial-grade dichlorophenyl analogs (CAS 39959-78-9) are used in agrochemicals, highlighting the role of halogenation in pesticidal activity .

- The target compound’s synthetic pathway likely involves nucleophilic substitution or reductive amination, similar to methods described for analogs in and .

Biological Activity

1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11BrClN

- Molecular Weight : Approximately 256.96 g/mol

- Structure : The compound features a bromo and a chloro substituent on a phenyl ring, which contributes to its reactivity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects:

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways involved in cellular processes.

- Enzyme Inhibition : It has been suggested that similar compounds can inhibit enzymes critical for metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and infections.

Biological Activity Overview

This compound has shown promise in several areas of biological activity:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogens (bromine and chlorine) enhances lipophilicity and bioactivity, making them effective against various bacterial and fungal strains.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Related compounds have been shown to induce apoptosis in cancer cell lines by targeting specific cellular pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of halogen atoms significantly influences the compound's reactivity and interaction with biological targets.

- Functional Group Influence : The amine group allows for nucleophilic substitutions, enhancing the compound's potential therapeutic applications.

Case Study 1: Antimalarial Activity

A study investigated the antimalarial properties of structurally related compounds, including this compound. The findings indicated dual activity against both asexual stages and gametocytes of Plasmodium falciparum:

| Compound | Activity Type | Inhibition Percentage |

|---|---|---|

| 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine | Asexual stages | 75% |

| Related Compound | Gametocytes | 70% |

These results suggest potential for further development as an antimalarial agent.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted to assess the safety profile of the compound. Results showed minimal toxicity at therapeutic concentrations, indicating a favorable selectivity index:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 85 |

| 100 | 70 |

These findings support the compound's potential for therapeutic use while minimizing adverse effects.

Q & A

Q. Key Variables :

Yield optimization requires monitoring via HPLC (≥95% purity) and NMR to confirm structural integrity .

How can researchers characterize the physicochemical properties of this compound, such as solubility and log P?

Methodological Answer:

- Solubility : Determine experimentally via shake-flask method in buffers (pH 1–7.4) and solvents (water, DMSO). The hydrochloride salt enhances aqueous solubility due to ionic interactions .

- log P : Use reverse-phase HPLC with a C18 column and reference standards. Calculated log P values (e.g., 1.28–1.7) indicate moderate lipophilicity, critical for blood-brain barrier penetration predictions .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative degradation products .

What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo and chloro on phenyl, methylamine group). Key signals:

- FTIR : Amine N-H stretch (~3300 cm⁻¹) and C-Br/C-Cl stretches (600–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ and isotopic patterns (Br/Cl) .

Advanced Research Questions

How does the bromo-chloro substitution pattern influence biological activity compared to structural analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., CYP1A2 inhibition ), while chlorine improves metabolic stability .

- Substitution Position : Para-bromo (vs. meta) increases steric hindrance, altering binding affinity. For example:

| Analog | Substitution | IC₅₀ (CYP1A2) |

|---|---|---|

| Target Compound | 5-Br, 2-Cl | 0.8 µM |

| 4-Br, 2-Cl Derivative | 4-Br, 2-Cl | 1.5 µM |

Docking simulations (AutoDock Vina) and mutagenesis studies are recommended to validate binding modes .

How can researchers resolve contradictions in in vitro vs. in vivo pharmacokinetic data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations .

- Metabolic Pathways : Use hepatic microsomes (human/rat) to identify CYP450-mediated oxidation or dehalogenation. For example, CYP1A2 inhibition in vitro may not translate in vivo due to competing substrates .

- Tissue Distribution : Radiolabeled compound studies (³H or ¹⁴C) quantify brain/plasma ratios, addressing bioavailability gaps .

Q. Mitigation Strategy :

Validate in vitro assays with physiologically relevant conditions (e.g., 3D cell cultures).

Use PBPK modeling to extrapolate in vivo outcomes .

What strategies are effective for designing derivatives with improved selectivity for neurological targets?

Methodological Answer:

- Bioisosteric Replacement : Replace Br with CF₃ to enhance electronegativity without altering steric bulk .

- Backbone Modifications : Introduce methyl groups to the methanamine chain to reduce off-target binding (e.g., σ-receptor affinity) .

- Prodrug Approach : Mask the amine with acetyl or carbamate groups to improve CNS penetration, followed by enzymatic cleavage .

Q. Example Derivatives :

| Derivative | Modification | Selectivity (Target vs. Off-Target) |

|---|---|---|

| N-Acetylated | Acetyl group | 5-HT1A Ki = 12 nM; σ1 Ki = 450 nM |

| Trifluoromethyl | CF₃ at 5-position | Dopamine D2 Ki = 8 nM; CYP1A2 IC₅₀ = 2.1 µM |

What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD/MS : Use gradient elution (0.1% TFA in acetonitrile/water) to separate impurities. MS/MS identifies halogenated byproducts (e.g., dihalogenated analogs) .

- ICH Guidelines : Limit impurities to <0.15% via method validation (precision, accuracy, LOQ ≤0.05%) .

- XRD : Confirm crystallinity and polymorphic forms, which impact dissolution rates .

Data Contradiction Analysis

How should researchers address discrepancies in reported log P values across studies?

Methodological Answer:

Variations arise from measurement methods:

| Method | log P Range | Source |

|---|---|---|

| Shake-flask | 1.28–1.4 | |

| HPLC-derived | 1.6–1.7 |

Q. Resolution :

- Standardize protocols (e.g., OECD 117 for shake-flask).

- Use computational tools (e.g., MarvinSuite) to validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.